钛酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium titanium oxide is a compound that has garnered significant interest due to its unique properties and potential applications. It is a type of titanium-based oxide that incorporates potassium ions into its structure. This incorporation can influence the structural and physico-chemical properties of the material, making it valuable for various scientific and industrial applications .

科学研究应用

Potassium titanium oxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for degrading organic pollutants and in the synthesis of advanced materials. In biology and medicine, its antimicrobial properties are being explored for potential therapeutic applications . Industrially, it is used in the production of high-performance ceramics and as a catalyst for various chemical reactions .

作用机制

Target of Action

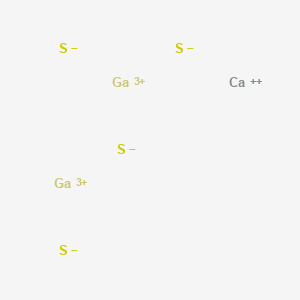

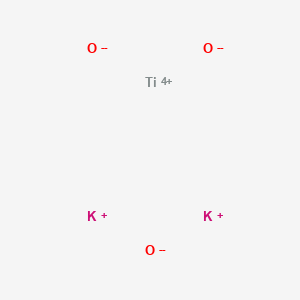

Potassium titanium oxide, also known as dipotassium;oxygen(2-);titanium(4+), primarily targets potassium ions (K+) in various physiological processes . It has been reported that a titanium dioxide extended gate field effect transistor can be used as an ion sensor (ISEGFET) for selective detection of potassium ions in artificial blood serum .

Mode of Action

The compound interacts with its targets by acting as a sensor for potassium ions . When potassium titanium oxide content is low, it can be decomposed into titania and potassium ions can be removed by ion exchange . This interaction leads to changes in the structure and morphology of the compound .

Biochemical Pathways

Potassium titanium oxide affects the potassium storage performance in potassium-ion batteries (KIBs) . It also plays a role in the oxidation of carbon , particularly in the context of diesel emission afterburning . Furthermore, it has been shown to modulate the immune response of human dendritic cells to Mycobacterium leprae .

Pharmacokinetics

It’s known that the compound can be synthesized via solvothermal methods . The potassium storage performance of the compound was demonstrated by its first charge capacity of 128.1 mAh g −1 and reversible capacity of 97.5 mAh g −1 after 500 cycles at 20 mA g −1, retaining 76.1% of the initial capacity .

Result of Action

The action of potassium titanium oxide results in an increase in potassium storage performance . It also enhances the granuloma formation upon Mycobacterium tuberculosis infection in an in vitro granuloma system . Moreover, it has been shown to increase dendritic cell phagocytic activity without inflammation .

Action Environment

The action, efficacy, and stability of potassium titanium oxide can be influenced by environmental factors. For instance, the release of this substance to the environment can occur from industrial use, such as industrial abrasion processing with low release rate . Furthermore, the presence of alumina in composite aerogels with potassium titanium oxide can hinder the sintering of titania particles and retard the anatase-to-rutile phase transformation until the temperature reaches 1000°C, thereby improving the heat resistance of anatase titania .

生化分析

Biochemical Properties

Potassium titanium oxide plays a significant role in biochemical reactions. It is synthesized from the precursor of potassium titanium oxalate and sodium hydroxide . The compound interacts with various biomolecules, contributing to the reduction of hydroxyl radicals .

Molecular Mechanism

At the molecular level, potassium titanium oxide exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Potassium titanium oxide may be involved in various metabolic pathways. It could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It’s possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: Potassium titanium oxide can be synthesized through various methods, including the wet corrosion process (WCP) and solid-state methods. The WCP involves treating titanium-based materials with potassium hydroxide (KOH) solutions. For instance, Ti and Ti-6Al-4V alloy can yield one-dimensional nanowires of potassium-incorporated titanium oxide films when treated with 10 mol/L-KOH solution . The solid-state method involves reacting potassium carbonate with titania nanoparticles to form potassium titanate nanorods .

Industrial Production Methods: Industrial production of potassium titanium oxide often relies on scalable methods like the WCP, which is versatile and can be used with various titanium-based materials. This method is advantageous due to its simplicity and ability to produce nanostructured materials with high surface areas, which are essential for applications like photocatalysis .

化学反应分析

Types of Reactions: Potassium titanium oxide undergoes several types of chemical reactions, including oxidation, reduction, and photocatalytic reactions. The compound’s photocatalytic activity is particularly notable, as it can degrade organic pollutants under UV irradiation .

Common Reagents and Conditions: Common reagents used in reactions involving potassium titanium oxide include potassium hydroxide (KOH) for synthesis and various organic dyes for photocatalytic degradation studies. The conditions often involve high temperatures and specific concentrations of reagents to achieve the desired nanostructures and catalytic properties .

Major Products Formed: The major products formed from reactions involving potassium titanium oxide include degraded organic pollutants like Rhodamine-6G and methylene blue. These reactions demonstrate the compound’s effectiveness as a photocatalyst for environmental applications .

相似化合物的比较

Potassium titanium oxide can be compared with other titanium-based oxides and potassium-incorporated materials. For instance, potassium titanium niobate is another compound used in potassium-ion batteries, demonstrating similar structural properties but different electrochemical behaviors .

List of Similar Compounds:- Potassium titanium niobate

- Titanium dioxide

- Potassium titanate

- Titanium alkoxides

Potassium titanium oxide stands out due to its unique combination of potassium and titanium, which imparts distinct photocatalytic and structural properties, making it a versatile material for a wide range of applications.

属性

CAS 编号 |

12030-97-6 |

|---|---|

分子式 |

K2O3Ti |

分子量 |

174.062 g/mol |

IUPAC 名称 |

dipotassium;dioxido(oxo)titanium |

InChI |

InChI=1S/2K.3O.Ti/q2*+1;;2*-1; |

InChI 键 |

NJLLQSBAHIKGKF-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[K+].[K+].[Ti+4] |

规范 SMILES |

[O-][Ti](=O)[O-].[K+].[K+] |

Key on ui other cas no. |

12056-51-8 12056-53-0 12673-69-7 690271-93-3 |

物理描述 |

DryPowde |

同义词 |

Fybex potassium octatitanate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)